molecular formula C18H22N2O4 B1608229 (R)-1-(tert-Butoxycarbonyl)-2-(2-cyanobenzyl)pyrrolidine-2-carboxylic acid CAS No. 1217672-44-0

(R)-1-(tert-Butoxycarbonyl)-2-(2-cyanobenzyl)pyrrolidine-2-carboxylic acid

Cat. No. B1608229
CAS RN: 1217672-44-0
M. Wt: 330.4 g/mol
InChI Key: UVLXIDYUXFSJSJ-GOSISDBHSA-N
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Description

Molecular Structure Analysis

The molecular structure of ®-1-(tert-Butoxycarbonyl)-2-(2-cyanobenzyl)pyrrolidine-2-carboxylic acid consists of a pyrrolidine ring with a tert-butoxycarbonyl (Boc) protecting group and a cyanobenzyl substituent. The specific arrangement of atoms and functional groups determines its properties and reactivity.

Scientific Research Applications

Synthesis Methodologies

This compound is often utilized as a precursor or an intermediate in the synthesis of complex organic molecules. For example, it has been used in the development of N-tert-Butoxycarbonyl-protected amino acids, showcasing its utility in peptide synthesis and modification. The unique structural features of the compound, such as the tert-butoxycarbonyl group, make it valuable in protecting amino acids during synthesis, allowing for more controlled reactions and product formations (Bartoli et al., 2007).

Crystal Structure Analysis

Research involving the crystal structure of related compounds, such as N-tert-Butoxycarbonyl-α-(2-fluorobenzyl)-l-proline, provides insights into the molecular conformation, stability, and intermolecular interactions within crystals. These studies are crucial for understanding how modifications to the compound's structure can affect its reactivity and physical properties, which is vital for designing new materials and pharmaceuticals (Rajalakshmi et al., 2013).

Formation of Complex Organic Molecules

This compound serves as a key building block in the synthesis of various complex organic structures, including cyclic and polycyclic molecules. Its reactivity has been exploited in the creation of cyclopropane-annelated azaoligoheterocycles, which are important in the development of pharmaceuticals and agrochemicals due to their bioactive properties (Gensini & de Meijere, 2004).

Material Science Applications

In the realm of material science, derivatives of this compound have been explored for the synthesis of advanced polymeric materials. The introduction of the tert-butoxycarbonyl group into polymers can significantly alter their physical properties, such as solubility, thermal stability, and mechanical strength, making them suitable for a wide range of applications from coatings to biomedical devices (Hsiao et al., 2000).

Safety and Hazards

  • Precautionary Statements :
    • Other precautionary statements are not specified .

properties

IUPAC Name

(2R)-2-[(2-cyanophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4/c1-17(2,3)24-16(23)20-10-6-9-18(20,15(21)22)11-13-7-4-5-8-14(13)12-19/h4-5,7-8H,6,9-11H2,1-3H3,(H,21,22)/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVLXIDYUXFSJSJ-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1(CC2=CC=CC=C2C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@]1(CC2=CC=CC=C2C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00375982
Record name (R)-1-(tert-Butoxycarbonyl)-2-(2-cyanobenzyl)pyrrolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1217672-44-0
Record name (R)-1-(tert-Butoxycarbonyl)-2-(2-cyanobenzyl)pyrrolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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